molecular formula C18H34O2 B14620524 7-Pentyltridecane-6,8-dione CAS No. 58009-07-7

7-Pentyltridecane-6,8-dione

Cat. No.: B14620524
CAS No.: 58009-07-7
M. Wt: 282.5 g/mol
InChI Key: WQEGAMHURBFZFR-UHFFFAOYSA-N
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Description

7-Pentyltridecane-6,8-dione is an organic compound with the molecular formula C18H34O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pentyltridecane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Pentyltridecane-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The diketone can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

7-Pentyltridecane-6,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 7-Pentyltridecane-6,8-dione involves its interaction with specific molecular targets. The diketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Pentyltridecane: Lacks the diketone functional groups, making it less reactive.

    6,8-Dione derivatives: Compounds with similar diketone structures but different alkyl chains.

Uniqueness

7-Pentyltridecane-6,8-dione is unique due to its specific structure, which combines a long alkyl chain with two reactive diketone groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

58009-07-7

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

7-pentyltridecane-6,8-dione

InChI

InChI=1S/C18H34O2/c1-4-7-10-13-16(17(19)14-11-8-5-2)18(20)15-12-9-6-3/h16H,4-15H2,1-3H3

InChI Key

WQEGAMHURBFZFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)CCCCC)C(=O)CCCCC

Origin of Product

United States

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